molecular formula C22H19ClFN3O2 B11180304 3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione

3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione

Cat. No.: B11180304
M. Wt: 411.9 g/mol
InChI Key: YBPVISOEPVLLHB-UHFFFAOYSA-N
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Description

3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a beta-carboline core fused with a pyrrolidine-2,5-dione moiety

Preparation Methods

The synthesis of 3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones.

    Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Formation of the pyrrolidine-2,5-dione moiety: This can be synthesized through a cyclization reaction involving appropriate dicarboxylic acid derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

    Substitution: Halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often catalyzed by acids or bases.

Scientific Research Applications

3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor signaling pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione include:

    1-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2-oxo-N-(2,4,6-trifluorophenyl)methyl-2,3-dihydro-1H-indole-6-carboxamide: This compound shares a similar phenyl ring substitution pattern but differs in the core structure.

    2-chloro-6-fluorophenylboronic acid: While structurally simpler, it shares the chloro and fluoro substituents on the phenyl ring.

    Flucloxacillin: An antibiotic with a similar beta-lactam structure but different substituents and biological activity.

The uniqueness of this compound lies in its combination of a beta-carboline core with a pyrrolidine-2,5-dione moiety, along with the specific chloro and fluoro substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

3-[1-(2-chloro-6-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H19ClFN3O2/c1-26-18(28)11-17(22(26)29)27-10-9-13-12-5-2-3-8-16(12)25-20(13)21(27)19-14(23)6-4-7-15(19)24/h2-8,17,21,25H,9-11H2,1H3

InChI Key

YBPVISOEPVLLHB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=C(C=CC=C4Cl)F)NC5=CC=CC=C35

Origin of Product

United States

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